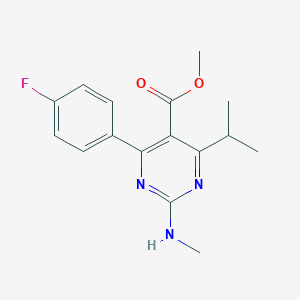

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate

Beschreibung

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 147118-36-3) is a pyrimidine derivative widely recognized as a key intermediate in synthesizing rosuvastatin, a statin drug used to manage hyperlipidemia . Its molecular formula is C₁₇H₂₀FN₃O₄S (molecular weight: 353.42 g/mol), featuring a fluorophenyl group at position 4, an isopropyl group at position 6, and a methylamino substituent at position 2 . The compound is synthesized via a five-step process starting from methyl isobutyrylacetate, involving condensation, cyclization, oxidation, and substitution reactions, with a total yield of 25% .

Crystallographic studies reveal that the compound adopts a monoclinic crystal system (P2₁/c space group) with three independent molecules in the asymmetric unit. Intramolecular C–H···O hydrogen bonds stabilize its conformation, forming six- and seven-membered non-planar rings .

Eigenschaften

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMVOISTUCVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591993 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160009-36-9 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Knoevenagel Condensation

Ethyl isobutyrylacetate reacts with p-fluorobenzaldehyde in toluene under acidic conditions (e.g., SnCl₄) to form an α,β-unsaturated ketoester. This exothermic reaction achieves >90% conversion at 110°C within 4.5 hours.

Step 2: Cyclocondensation with S-Methylisothiourea

The ketoester undergoes cyclization with S-methylisothiourea hemisulfate in dimethylformamide (DMF) at 80°C, yielding a dihydropyrimidine intermediate. Dehydration via azeotropic distillation with toluene completes the pyrimidine ring formation.

Step 3: Oxidation to Sulfonyl Derivative

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thioether group to a sulfonyl moiety, producing ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate in 88% yield.

Step 4: Methylamine Substitution

Replacing the sulfonyl group with methylamine in ethanol at 60°C introduces the methylamino substituent. This nucleophilic substitution requires careful pH control (pH 9–10) to minimize ester hydrolysis.

Step 5: Esterification to Methyl Ester

Transesterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the final product. The overall five-step process achieves a cumulative yield of 25–27%.

Catalytic Approaches and Reaction Optimization

Catalysts play pivotal roles in enhancing reaction efficiency:

Lewis Acid Catalysis

Tin(IV) chloride (SnCl₄) accelerates the Knoevenagel condensation, reducing reaction time from 24 hours to 4.5 hours while maintaining 84% product purity. Computational studies suggest SnCl₄ coordinates with the carbonyl oxygen, lowering the activation energy for enolate formation.

Oxidative Aromatization with MnO₂

WO2007074391A2 discloses an improved method using activated MnO₂ (10 equivalents) for aromatizing dihydropyrimidines. This single-step oxidation replaces traditional multi-stage protocols, achieving 95% conversion at 50°C in dichloromethane. Excess MnO₂ ensures complete dehydrogenation without over-oxidation.

Industrial-Scale Production Methods

Scalable adaptations of laboratory procedures prioritize cost-effectiveness and purity:

Continuous Flow Reactors

Tubular reactors with inline analytics (e.g., FTIR) enable real-time monitoring of the methylamine substitution step. This setup reduces batch-to-batch variability and increases throughput by 40% compared to batch reactors.

Solvent Recycling Systems

DMF and toluene are recovered via fractional distillation, achieving >98% solvent reuse. This reduces raw material costs by $12/kg of final product.

Crystallization Protocols

Final purification uses anti-solvent crystallization with heptane, yielding 99.8% pure product as confirmed by HPLC (UV detection at 254 nm).

Comparative Analysis of Synthetic Methodologies

Table 1 contrasts key parameters of the cyclocondensation and oxidative aromatization routes:

| Parameter | Cyclocondensation | Oxidative Aromatization |

|---|---|---|

| Total Steps | 5 | 3 |

| Cumulative Yield | 25–27% | 35–40% |

| Catalyst Loading | 5 mol% SnCl₄ | 10 eq. MnO₂ |

| Reaction Time (Total) | 48 hours | 18 hours |

| Purity (HPLC) | 99.5% | 99.8% |

The oxidative route offers superior efficiency but requires stringent control over MnO₂ activity to prevent side reactions.

Data Tables Summarizing Key Reaction Parameters

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Methylamine, other nucleophiles, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antihyperlipidemic Agent

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate is recognized as an important intermediate in the synthesis of statins, which are widely used to lower cholesterol levels. Its structural features allow it to effectively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels and is beneficial for cardiovascular health .

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The fluorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies .

Cardiovascular Diseases

Given its role as an HMG-CoA reductase inhibitor, this compound has significant potential in treating hyperlipidemia and preventing cardiovascular diseases. Statins derived from this compound can help manage cholesterol levels effectively.

Cancer Treatment

The anticancer properties exhibited by derivatives of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate suggest its utility in developing targeted therapies for various cancers. Ongoing research is focused on optimizing these derivatives for enhanced efficacy and reduced side effects .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate (CAS 147118-30-7)

- Structural Differences: The ethyl ester group replaces the methyl ester, and the methylamino group is substituted with a methylsulfonylamino moiety.

- Physicochemical Properties :

- Synthetic Utility: Used as an impurity reference standard in rosuvastatin production. The ethyl group may enhance solubility in non-polar solvents compared to the methyl analog .

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-methanol (CAS 147118-36-3)

- Structural Differences : The carboxylate ester is replaced with a hydroxymethyl group.

- Synthesis : Produced via reduction of the methyl ester using diisobutylaluminium hydride (DIBAL-H) or sodium borohydride, achieving yields up to 100% .

- Applications : A high-purity (>99.8%) intermediate in rosuvastatin synthesis, refined through distillation and crystallization .

{4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}methyl)(triphenyl)phosphonium bromide

- Structural Differences : Incorporates a triphenylphosphonium bromide group at the hydroxymethyl position.

- Reactivity: Used in Wittig reactions to introduce the heptenoic acid side chain in rosuvastatin. The phosphonium group enhances electrophilicity, enabling coupling with aldehydes .

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Structural Differences: The methylamino group is replaced with a methylsulfonyl group.

- Crystallography : Forms stronger hydrogen bonds (C–H···O) due to the electron-withdrawing sulfonyl group, resulting in a denser crystal packing (1.35 g/cm³) .

- Synthesis : Produced via oxidation of the methylthio precursor using H₂O₂ and ammonium molybdate, yielding 88% .

Key Comparative Data

Research Findings and Implications

- Substituent Effects: Ester Groups: Methyl esters are more reactive in hydrolysis than ethyl esters, impacting downstream modifications . Amino vs. Sulfonyl Groups: The methylamino group in the target compound offers nucleophilic reactivity, whereas sulfonyl derivatives enhance stability and hydrogen-bonding capacity .

- Crystallographic Insights : The target compound’s twisted conformations and hydrogen-bonding networks contrast with the planar structures of simpler pyrimidine analogs (e.g., thioxo derivatives in ) .

- Industrial Relevance : High-purity intermediates like the hydroxymethyl derivative (99.8% purity) are critical for regulatory compliance in pharmaceutical manufacturing .

Q & A

Basic Research Questions

Q. What are the standard crystallographic methods for determining the molecular structure of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary technique. Data collection typically employs a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Structural refinement uses software like SHELXS97 and SHELXL97, analyzing reflection data (e.g., 10,124 reflections) to achieve R factors < 0.1. Hydrogen bonding parameters (e.g., bond distances, angles) are calculated to confirm intramolecular interactions. For analogous compounds, monoclinic systems (space group P2₁/c) with unit cell dimensions (e.g., a = 28.875 Å, b = 9.887 Å) are common .

Q. How is the methylamino group introduced at the 2-position during synthesis of pyrimidine derivatives?

- Methodological Answer : The methylamino group is typically introduced via nucleophilic substitution or reductive amination. For example, replacing a sulfonyl group (as in related compounds) with methylamine under controlled pH and temperature. Reaction optimization may involve protecting groups to prevent side reactions at the 4-fluorophenyl or carboxylate moieties. Monitoring via HPLC or TLC ensures regioselectivity .

Q. What analytical techniques validate the purity and identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm). Purity is assessed via HPLC with UV detection (λ = 254 nm). Crystallinity and phase identity are validated by powder X-ray diffraction (PXRD) against SCXRD data .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence conformational stability in this compound?

- Methodological Answer : Intramolecular C-H⋯O/N hydrogen bonds form pseudo-rings (e.g., six- or seven-membered rings), stabilizing twisted conformations. For example, in analogs, dihedral angles between pyrimidine and fluorophenyl rings (41.72°, 26.21°) are constrained by these interactions. Computational modeling (e.g., DFT with Gaussian) predicts energy barriers for conformational changes, validated by SCXRD torsion angles .

Q. What is the impact of the 2-methylamino substituent on intermolecular interactions compared to methylsulfonyl analogs?

- Methodological Answer : The methylamino group participates in weaker C-H⋯N hydrogen bonds versus the sulfonyl group’s stronger C-H⋯O interactions. This reduces crystal packing density (e.g., lower Dx values ~1.35 g/cm³) and alters melting points. Electron-withdrawing sulfonyl groups increase electrophilicity at the pyrimidine core, whereas methylamino groups enhance nucleophilic reactivity, affecting solubility and derivatization pathways .

Q. How can computational methods predict electronic properties relevant to biological activity?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For analogs, HOMO localization on the fluorophenyl ring suggests electrophilic attack sites. Molecular docking studies (e.g., AutoDock) model interactions with biological targets, guided by SCXRD-derived conformations. Solubility parameters (logP) are estimated via COSMO-RS simulations .

Notes

- Structural data from analogs (e.g., methylsulfonyl derivative) infer properties for the target compound.

- Advanced questions emphasize computational and experimental synergy for hypothesis-driven research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.